molecular formula C25H52O B3342230 13-Pentacosanol CAS No. 138966-97-9

13-Pentacosanol

Cat. No.: B3342230
CAS No.: 138966-97-9
M. Wt: 368.7 g/mol
InChI Key: VQPXKBBANDVCGT-UHFFFAOYSA-N
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Description

13-Pentacosanol is a secondary fatty alcohol with the chemical formula C25H52O. It is a long-chain alcohol, specifically a derivative of pentacosane, with a hydroxyl group attached to the 13th carbon atom. This compound is part of the fatty alcohol family and is known for its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Pentacosanol can be synthesized through the hydrogenation of natural plant oils or animal fats. The process involves the following steps:

    Hydrogenation: The natural oils or fats are subjected to hydrogenation, where hydrogen gas is used to reduce the double bonds in the fatty acids, converting them into saturated fatty alcohols.

    Purification: The resulting mixture is then purified through distillation or crystallization to isolate this compound.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. The reaction conditions include high pressure and temperature, along with the use of catalysts such as nickel or palladium to facilitate the hydrogenation process. The final product is then purified to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 13-Pentacosanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Pentacosanoic acid or pentacosanal.

    Reduction: Pentacosane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

13-Pentacosanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a surfactant, emulsifier, and lubricant in various chemical processes.

    Biology: It serves as a model compound for studying the metabolism of long-chain fatty alcohols in plants and animals.

    Industry: It is used in the production of cosmetics, personal care products, and as a foaming agent in detergents.

Mechanism of Action

The mechanism of action of 13-Pentacosanol involves its interaction with cellular membranes and enzymes. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes involved in lipid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

    Docosanol: A 22-carbon aliphatic alcohol used as an antiviral agent.

    Tetracosanol: A 24-carbon fatty alcohol with similar properties and applications.

    Hexacosanol: A 26-carbon fatty alcohol used in similar industrial applications.

Uniqueness: 13-Pentacosanol is unique due to its specific chain length and the position of the hydroxyl group. This gives it distinct physical and chemical properties, making it suitable for specific applications where other fatty alcohols may not be as effective.

Properties

IUPAC Name

pentacosan-13-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52O/c1-3-5-7-9-11-13-15-17-19-21-23-25(26)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPXKBBANDVCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565550
Record name Pentacosan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138966-97-9
Record name Pentacosan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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